molecular formula C19H27N5O B2767052 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone CAS No. 1172005-36-5

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B2767052
CAS No.: 1172005-36-5
M. Wt: 341.459
InChI Key: IQQVSPUVVBIUGI-UHFFFAOYSA-N
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Description

2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H27N5O and its molecular weight is 341.459. The purity is usually 95%.
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Scientific Research Applications

Anti-HIV Activity

  • Study on Nitroimidazoles Derivatives: A study synthesized derivatives of this compound and evaluated them for anti-HIV activity. They aimed to develop new non-nucleoside reverse transcriptase inhibitors. These compounds showed potential activity against HIV-1 and HIV-2 in MT-4 cells (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antibacterial and Antifungal Properties

  • Synthesis of Azole-containing Piperazine Derivatives: Another study reported the design and synthesis of azole-containing piperazine derivatives, including the subject compound. These were tested for antibacterial, antifungal, and cytotoxic activities, showing moderate to significant antimicrobial efficacy (Gan, Fang, & Zhou, 2010).

Corrosion Inhibition

  • Study on Benzimidazole Derivatives: In the field of materials science, derivatives of this compound were used as corrosion inhibitors for steel in hydrochloric acid. The study found that these inhibitors effectively prevent corrosion, highlighting their potential industrial applications (Yadav et al., 2016).

Anti-inflammatory Activity

  • Investigation of Imidazole Derivatives: A research focused on synthesizing novel imidazole derivatives and testing them for anti-inflammatory activity. This study underscores the compound's potential in developing new anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).

ACAT-1 Inhibition

  • Discovery of a Clinical Candidate: A specific derivative of the compound was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, suggesting its potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c25-19(24-8-4-1-5-9-24)15-23-12-10-22(11-13-23)14-18-20-16-6-2-3-7-17(16)21-18/h2-3,6-7H,1,4-5,8-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQVSPUVVBIUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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